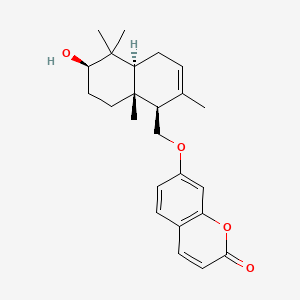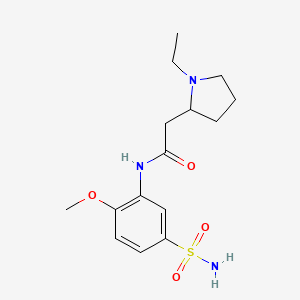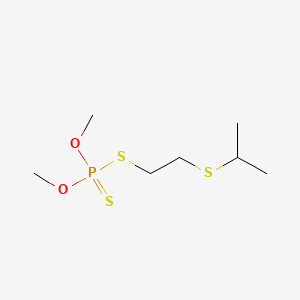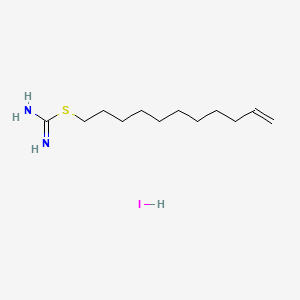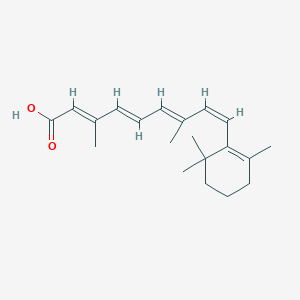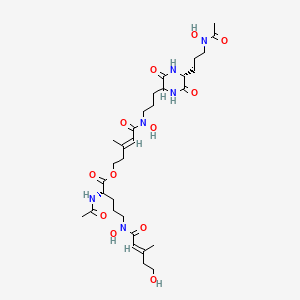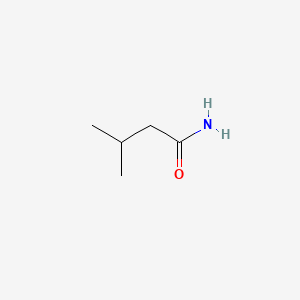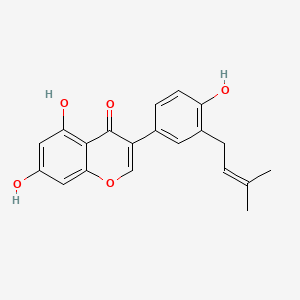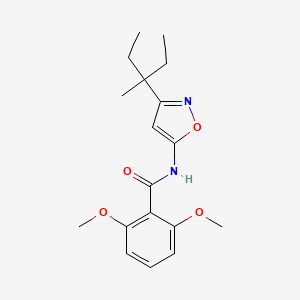
IWR-1-endo
概要
説明
IWR-1-endo is a potent inhibitor of the WNT signaling pathway . It is a small molecule antagonist of the Wnt/β-catenin pathway that has been screened out from a diverse synthetic chemical library . It is used in research for its ability to inhibit WNT-induced accumulation of β-catenin, through stabilization of the destruction complex member AXIN2 .
Synthesis Analysis
The synthesis of IWR-1-endo is generally complex and requires multiple steps. It is usually synthesized from aspartic acid and benzoic anhydride as raw materials, through esterification, substitution, and reduction chemical reactions .Molecular Structure Analysis
The molecular formula of IWR-1-endo is C₂₅H₁₉N₃O₃ . The chemical structure of IWR-1-endo includes a dicarboximide having an endo bridged phthalimide structure, substituted at nitrogen by a 4-(quinolin-8-ylcarbamoyl)benzoyl group .Chemical Reactions Analysis
IWR-1-endo acts as an inhibitor of the Wnt response . It stabilizes the Axin-scaffolded destruction complex, thereby promoting β-catenin phosphorylation and degradation .Physical And Chemical Properties Analysis
The molecular weight of IWR-1-endo is 409.44 . The compound can be easily protonated in the positive ion mode to generate the molecular ion peak .科学的研究の応用
Neurological Research
IWR-1-endo is utilized in cerebral microdialysis studies to understand its concentration dynamics within the brain. This application is crucial for investigating the compound’s ability to inhibit drug efflux at the blood-brain barrier, which is a significant challenge in treating neurological disorders .
Stem Cell Pluripotency and Maintenance
In stem cell biology, IWR-1-endo helps maintain the pluripotency of human embryonic stem cells and mouse Epi-stem cells. It’s used in combination with other compounds like CHIR99021 to promote self-renewal and prevent differentiation, which is essential for stem cell research and therapy .
Cardiomyocyte Differentiation
IWR-1-endo has a role in cardiac biology by promoting the differentiation of cardiomyocytes from human pluripotent stem cells. This process is induced by mesoderm addition of Activin A and/or BMP4, which is vital for developing regenerative therapies for heart diseases .
Cancer Research
In cancer research, IWR-1-endo’s inhibition of the Wnt/β-catenin signaling pathway is of particular interest. By stabilizing the AXIN2 destruction complex, it can potentially be used to disrupt cancer cell signaling and growth, offering a pathway for developing novel cancer treatments .
Pharmacokinetics and Drug Development
The development and validation of sensitive and specific LC-MS/MS methods for IWR-1-endo are essential for pharmacokinetic studies. These methods enable the accurate measurement of the compound in plasma and brain microdialysate, facilitating drug development and therapeutic monitoring .
Regenerative Medicine
IWR-1-endo is instrumental in regenerative medicine, particularly in protocols for generating retinal pigment epithelial cells from human pluripotent stem cells. This application is crucial for developing treatments for retinal diseases .
Wnt Pathway Research
As a potent inhibitor of the Wnt signaling pathway, IWR-1-endo is used extensively in research to understand the pathway’s role in various biological processes and diseases. It’s particularly useful in studies aimed at elucidating the molecular mechanisms of Wnt-related conditions .
作用機序
Target of Action
IWR-1-endo, also known as IWR-1, primarily targets the Wnt/β-catenin signaling pathway . The key target within this pathway is Axin2 , a member of the destruction complex . Axin2 plays a crucial role in the regulation of the stability of β-catenin, a protein that is essential for the activation of Wnt target genes .
Mode of Action
IWR-1-endo acts by stabilizing the Axin-scaffolded destruction complex , which in turn promotes the phosphorylation and degradation of β-catenin . By inhibiting the accumulation of β-catenin, IWR-1-endo effectively blocks the Wnt/β-catenin signaling pathway . This inhibition is potent, with an IC₅₀ value of 180 nM in L-cells expressing Wnt3A .
Biochemical Pathways
The primary biochemical pathway affected by IWR-1-endo is the Wnt/β-catenin signaling pathway . This pathway is crucial for various cellular processes, including cell fate determination, cell migration, cell polarity, and organogenesis . By inhibiting this pathway, IWR-1-endo can influence these processes, leading to various downstream effects.
Pharmacokinetics
This suggests that IWR-1-endo can cross the blood-brain barrier, which may impact its bioavailability and therapeutic potential .
Result of Action
The inhibition of the Wnt/β-catenin signaling pathway by IWR-1-endo has several molecular and cellular effects. It has been shown to promote the differentiation of cardiomyocytes from human pluripotent stem cells . Additionally, it can induce the differentiation of human PSC-derived alveolar epithelial type II (AETII) to AETI cells . In cancer cells, IWR-1-endo has been found to inhibit cell proliferation and migration .
Action Environment
The action, efficacy, and stability of IWR-1-endo can be influenced by various environmental factors. For instance, the compound was found to be extremely unstable in murine plasma . By adjusting the ph to 15, the stability of IWR-1-endo was significantly improved across several tested conditions such as benchtop, autosampler, freeze–thaw, and long term at −80 °C .
Safety and Hazards
将来の方向性
IWR-1-endo is currently in the preclinical development stage . It has been used in research for its ability to inhibit the WNT signaling pathway, which has implications in various biological processes and diseases. Future research may focus on its potential therapeutic applications .
Relevant Papers IWR-1-endo has been cited in various publications. For instance, it has been used in research involving human pluripotent stem cells . It has also been used in studies investigating the differentiation of human PSC-derived alveolar epithelial type II (AETII) to AETI cells .
特性
IUPAC Name |
4-[(1S,2R,6S,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N-quinolin-8-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c29-23(27-19-5-1-3-14-4-2-12-26-22(14)19)15-8-10-18(11-9-15)28-24(30)20-16-6-7-17(13-16)21(20)25(28)31/h1-12,16-17,20-21H,13H2,(H,27,29)/t16-,17+,20-,21+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSXEXBYLJIOGF-ALFLXDJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@@H]3[C@H]2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)NC5=CC=CC6=C5N=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
IWR-1-endo | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



